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Potassium aluminum silicate

Ceramic Processing Sintering Flux

Potassium aluminum silicate (leucite, KAlSi₂O₆) delivers a uniquely high CTE of 25.9×10⁻⁶ K⁻¹—essential for stress-free bonding in PFM dental restorations, preventing veneer cracking during thermal cycling. Its 40°C higher vitrification temperature versus sodium feldspar widens the firing range and resists pyroplastic deformation in large-format sanitaryware. Engineered leucite crystallization reinforces glass-ceramics to 1.46 MPa·m⁰·⁵ fracture toughness. This dual flux-plus-reinforcement capability cannot be replicated by nepheline syenite or low-CTE fillers, making substitution a high-risk proposition for quality-critical ceramic manufacturing.

Molecular Formula C39H78NO8P
Molecular Weight 218.25 g/mol
CAS No. 1302-34-7
Cat. No. B223970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium aluminum silicate
CAS1302-34-7
Synonymsorthoclase
potassium aluminum silicate
Molecular FormulaC39H78NO8P
Molecular Weight218.25 g/mol
Structural Identifiers
SMILES[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[K+]
InChIInChI=1S/Al.K.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2
InChIKeySXQXMCWCWVCFPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 1 metric / 1 tonne / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Aluminum Silicate (CAS 1302-34-7): A Tectosilicate Flux and Crystalline Phase for Precision Ceramics and Dental Restoration


Potassium aluminum silicate, encompassing both naturally occurring feldspar minerals and synthetic phases like leucite (KAlSi₂O₆), is a tectosilicate material characterized by a three-dimensional framework of SiO₄ and AlO₄ tetrahedra with potassium cations occupying interstitial sites [1]. Its dual functionality as a high-temperature flux that provides K₂O and Al₂O₃, while also acting as a crystalline reinforcement phase with a high coefficient of thermal expansion (CTE), distinguishes it in ceramic and glass-ceramic systems [2]. This combination of fluxing action and the ability to tailor thermal and mechanical properties makes it a critical component in applications ranging from traditional sanitaryware to advanced dental prosthetics [3].

Why Direct Substitution of Potassium Aluminum Silicate with Alternative Fluxes or Fillers Compromises Ceramic and Glass-Ceramic Performance


While multiple alkali aluminosilicates (e.g., sodium feldspar, nepheline syenite) and crystalline silica phases can supply fluxing oxides or act as fillers, they cannot be directly interchanged with potassium aluminum silicate without altering critical process and performance parameters. Sodium feldspar, for instance, vitrifies at a significantly lower temperature (approx. 40 °C lower) and yields a lower-viscosity liquid phase, which directly impacts pyroplastic deformation and firing range [1]. Conversely, potassium aluminum silicate phases like leucite exhibit a uniquely high thermal expansion coefficient (≈25.9 × 10⁻⁶ K⁻¹ in the tetragonal phase) [2] that is specifically exploited in dental ceramics to achieve compatibility with metal substrates—a property not replicated by sodium-based analogs or low-expansion fillers like quartz. Furthermore, the higher alkali/alumina ratio of nepheline syenite alters the viscosity and reactivity of the glassy phase, reducing the working range and potentially compromising the durability of the final glaze or body [3]. These quantifiable differences in vitrification behavior, melt rheology, and thermomechanical properties directly govern the quality, cost, and reliability of the manufactured product, making generic substitution a high-risk proposition.

Quantitative Differentiation of Potassium Aluminum Silicate (CAS 1302-34-7): Head-to-Head Evidence Against Closest Analogs


Vitrification Temperature: Potassium Feldspar Requires a 40 °C Higher Firing Temperature Than Sodium Feldspar

In ceramic bodies containing a fixed ratio of quartz and kaolinite, the type of feldspar used as a flux directly governs the vitrification temperature. Specifically, a body fluxed with potassium feldspar requires a vitrification temperature that is approximately 40 °C higher than an identical body fluxed with sodium feldspar. This finding, attributed to the different viscosities of the liquid phases formed by each feldspar type, is a critical processing distinction [1].

Ceramic Processing Sintering Flux Thermal Analysis

Thermal Expansion Coefficient of Leucite (KAlSi₂O₆) is Significantly Higher Than Typical Dental Ceramic Matrices

The synthetic potassium aluminum silicate phase leucite (KAlSi₂O₆) exhibits a very high coefficient of thermal expansion (CTE) in its tetragonal form, measured at 25.9 × 10⁻⁶ K⁻¹ over the temperature range of 30 °C to 642.5 °C. Upon phase transformation to a cubic structure above 642.5 °C, its CTE decreases to 9.3 × 10⁻⁶ K⁻¹ [1]. In contrast, the typical CTE range for many glass matrices in dental ceramics is significantly lower, often in the range of 6.2–6.9 × 10⁻⁶ K⁻¹ for potassium-based systems [2], or even lower for some glass-ceramics.

Dental Materials Thermal Expansion Leucite Metal-Ceramic Compatibility

Fracture Toughness of Leucite-Based Glass-Ceramics Reaches 1.46 MPa·m⁰·⁵ Under Optimized Crystallization

In a comparative study of potassium aluminosilicate (KAS) glass-ceramics, the fracture toughness of the material was found to be highly dependent on the SiO₂/Al₂O₃ ratio and heat treatment. The optimal formulation with an SiO₂/Al₂O₃ molar ratio of 4, and heat-treated at 680 °C for 2 hours followed by 780 °C for 5 hours, achieved a fracture toughness of 1.46 MPa·m⁰·⁵ with leucite as the main crystalline phase [1]. This value represents a significant improvement over the 0.91 MPa·m⁰·⁵ achieved by a suboptimal formulation (SiO₂/Al₂O₃ = 4.8, heat-treated at 680 °C/8 h and 780 °C/1 h) which resulted in a mixed leucite-kaliophilite phase assemblage [1].

Glass-Ceramics Mechanical Properties Fracture Toughness Dental Restoration

Nepheline Syenite Exhibits a Lower Melting Temperature and Higher Alkali Content Than Potassium Feldspar

Direct comparison of nepheline syenite and potassium feldspar as fluxing agents reveals fundamental differences in composition and thermal behavior. Nepheline syenite has a higher combined alkali (K₂O + Na₂O) content and a higher Al₂O₃/SiO₂ ratio (approximately 0.5) compared to feldspar (Al₂O₃/SiO₂ ≈ 0.2). Consequently, its melting temperature is generally lower than that of potassium feldspar, which often contains free quartz phases that elevate its melting point [1]. The lower melting point of nepheline syenite translates to a lower-viscosity liquid phase during firing, enhancing workability but also potentially narrowing the firing range [2].

Flux Ceramic Glaze Thermal Analysis Glass Production

Potassium-Fluxed Glazes Exhibit Greater Durability Compared to Sodium-Fluxed Glazes

While both potassium and sodium feldspars are used as fluxes in ceramic glazes, they yield different long-term performance characteristics. Glazes fluxed with potassium have been shown to possess greater durability than those fluxed with sodium [1]. This difference is attributed to the higher field strength of the potassium ion compared to sodium, which results in a more tightly bound, chemically resistant glassy network.

Glaze Durability Flux Ceramic Coating Chemical Resistance

High-Value Application Scenarios for Potassium Aluminum Silicate (CAS 1302-34-7) Stemming from Differentiated Performance


Metal-Ceramic Dental Restorations Requiring Precise Thermal Expansion Matching

The uniquely high coefficient of thermal expansion (CTE) of the leucite phase (25.9 × 10⁻⁶ K⁻¹) is the cornerstone of its use in dental porcelains fused to metal (PFM) restorations. This property allows the ceramic veneer to expand and contract at a rate compatible with metal frameworks, preventing tensile stresses that lead to cracking, spalling, or adhesive failure during cooling from the firing temperature and through oral thermal cycling [1]. Substitution with sodium-based feldspars or low-CTE fillers would result in a CTE mismatch, making the restoration clinically unacceptable due to a high probability of premature mechanical failure [2].

High-Temperature Sanitaryware and Structural Ceramics Where Dimensional Stability is Paramount

For sanitaryware and technical ceramics fired at high temperatures, the 40 °C higher vitrification temperature of potassium feldspar relative to sodium feldspar is a functional advantage. It imparts a broader firing range and greater resistance to pyroplastic deformation (slumping) at peak temperatures. This is critical for large-format, complex shapes like toilets, sinks, and large insulators where maintaining precise geometry during the 16-18 hour firing cycle at ≈1250 °C is non-negotiable [3]. The higher viscosity of the potassium-rich liquid phase provides the structural rigidity needed to prevent distortion under the material's own weight [4].

High-Strength Glass-Ceramic Components via Controlled Crystallization

The ability to control the nucleation and growth of leucite (KAlSi₂O₆) as a reinforcing crystalline phase within a glassy matrix enables the production of glass-ceramics with enhanced mechanical properties. As evidenced by achieving a fracture toughness of 1.46 MPa·m⁰·⁵ through optimized SiO₂/Al₂O₃ ratio and heat treatment [5], potassium aluminum silicate systems can be engineered for applications requiring both aesthetic translucency and structural reliability. This makes it a material of choice for machinable ceramic blocks in CAD/CAM dentistry and potentially for other precision components where strength and thermal stability are co-required [5].

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